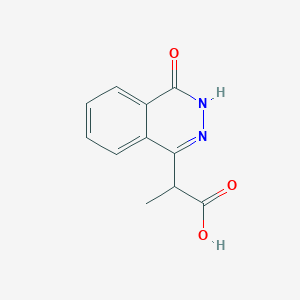

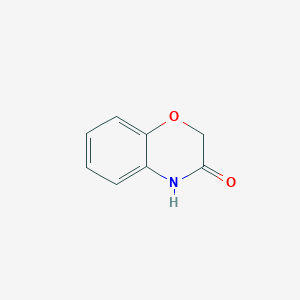

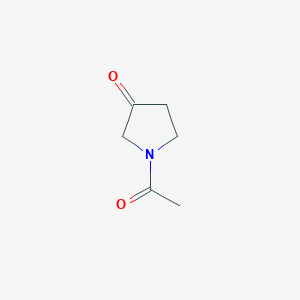

1-Acetylpyrrolidin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Acetylpyrrolidin-3-one is a compound related to a class of heterocyclic organic compounds known as pyrrolidinones. Pyrrolidinones are important due to their presence in various natural products and their significant biological activities. The interest in synthesizing derivatives like 1-Acetylpyrrolidin-3-one stems from their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds related to 1-Acetylpyrrolidin-3-one involves multi-step chemical reactions. Nguyen and colleagues (2023) described the preparation of pyrrolidine-2,3-dione derivatives, starting from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one through a three-component reaction. This demonstrates the complexity and the strategic approach required for synthesizing such compounds (Nguyen & Dai, 2023).

Aplicaciones Científicas De Investigación

1-Acetylpyrrolidin-3-one is a chemical compound with the molecular formula C6H9NO2 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

Pyrrolones and pyrrolidinones, the class of compounds that 1-Acetylpyrrolidin-3-one belongs to, are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .

- Antimicrobial Activity : These compounds have been found to exhibit antimicrobial activity .

- Anticancer Activity : They have been used in the development of anticancer drugs .

- Anti-inflammatory Activity : Pyrrolones and pyrrolidinones have shown anti-inflammatory effects .

- Antidepressant Activity : Some derivatives have been used in the creation of antidepressant medications .

- Anti-HCV Activity : They have been used in the treatment of Hepatitis C .

Each of these applications involves complex experimental procedures and methodologies that are specific to the field of study. The outcomes and results obtained can vary widely, depending on the specific derivative of pyrrolone or pyrrolidinone being used, the experimental conditions, and the biological system being studied .

- Drug Discovery : The five-membered pyrrolidine ring, which is a part of 1-Acetylpyrrolidin-3-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This is due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This makes it a versatile scaffold for designing novel biologically active compounds .

- Neurodegenerative Diseases : Pyrrolidinones have been used in the development of drugs for the treatment of neurodegenerative diseases . The pyrrolidine ring is a common feature in many bioactive compounds, and its derivatives have been found to exhibit a wide range of biological activities, including neuroprotective effects . These compounds can interact with various targets in the nervous system, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .

Safety And Hazards

Propiedades

IUPAC Name |

1-acetylpyrrolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5(8)7-3-2-6(9)4-7/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDFXHZLODLGER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618570 |

Source

|

| Record name | 1-Acetylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetylpyrrolidin-3-one | |

CAS RN |

34086-58-3 |

Source

|

| Record name | 1-Acetylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene](/img/structure/B31655.png)